molecular formula C10H18N4O B2371912 5-amino-1-propan-2-yl-N-propylpyrazole-4-carboxamide CAS No. 1852058-99-1

5-amino-1-propan-2-yl-N-propylpyrazole-4-carboxamide

Cat. No.: B2371912
CAS No.: 1852058-99-1
M. Wt: 210.281
InChI Key: HJVRTCDDOTWHHC-UHFFFAOYSA-N
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Description

5-amino-1-propan-2-yl-N-propylpyrazole-4-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-isopropyl-N-propyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-propan-2-yl-N-propylpyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-1-propan-2-yl-N-propylpyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-isopropyl-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-propan-2-yl-N-propylpyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and propyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins, enhancing its efficacy as an enzyme inhibitor .

Properties

IUPAC Name

5-amino-1-propan-2-yl-N-propylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-4-5-12-10(15)8-6-13-14(7(2)3)9(8)11/h6-7H,4-5,11H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVRTCDDOTWHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=C1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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